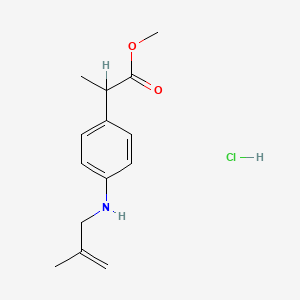

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride

Description

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride is a synthetic organic compound featuring a phenylpropionate ester backbone substituted with a 2-methylallylamino group at the para position of the phenyl ring. The hydrochloride salt enhances its solubility and stability. The compound is synthesized via nucleophilic substitution, where methyl 2-(p-aminophenyl)propionate reacts with methallyl chloride in isopropanol and pyridine, followed by purification and recrystallization from ethyl acetate .

Key structural attributes:

- Molecular formula: Likely $ \text{C}{14}\text{H}{20}\text{ClNO}_2 $ (inferred from synthesis).

- Functional groups: Methyl ester, 2-methylallylamino, and hydrochloride salt.

- Applications: Potential intermediate in pharmaceuticals or agrochemicals due to its amine and ester functionalities.

Properties

CAS No. |

39718-75-7 |

|---|---|

Molecular Formula |

C14H20ClNO2 |

Molecular Weight |

269.77 g/mol |

IUPAC Name |

methyl 2-[4-(2-methylprop-2-enylamino)phenyl]propanoate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-10(2)9-15-13-7-5-12(6-8-13)11(3)14(16)17-4;/h5-8,11,15H,1,9H2,2-4H3;1H |

InChI Key |

PHVWUROLUDROQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Propionate Core

The core structure, methyl 2-(4-aminophenyl)propionate or its derivatives, is typically prepared via:

Friedel-Crafts Acylation: Introduction of the propionyl group onto a substituted benzene ring using reagents like alpha-chloropropionyl chloride and Lewis acids (e.g., aluminum chloride) in solvents such as methylene dichloride at low temperatures (−5 to 0 °C) to control reactivity and selectivity.

Hydrolysis and Acidification: Conversion of intermediate esters or acid chlorides to the corresponding propionic acid derivatives, followed by acidification with hydrochloric acid to obtain the acid or its hydrochloride salt.

Hydrolysis and Purification

Hydrolysis: The ester intermediates are hydrolyzed under alkaline conditions (NaOH at 70–85 °C) to form sodium salts of the propionic acid derivatives, which are then acidified to yield the free acid or hydrochloride salt.

Purification: The final product is purified by recrystallization using solvents such as normal hexane to achieve high purity (>99%).

Detailed Stepwise Preparation Protocol (Based on Patent CN102701949A)

| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Aluminum chloride in methylene dichloride; alpha-chloropropionyl chloride added at −5 to 0 °C | 1-[4-(2-methylallyl)phenyl]-2-chloro-1-acetone (A) | Low temperature controls reaction rate and selectivity |

| 2 | Condensation | Toluene solution with p-toluenesulfonic acid; reflux at 100–115 °C | 2-(2-chloropropyl)-2-[4-(2-methylallyl)phenyl]-5,5-dimethyl-1,3-dioxane (B) | Facilitates C–N bond formation |

| 3 | Rearrangement | Zinc oxide catalyst; heated to 140–160 °C in toluene | (2,2-dimethyl-3-chloropropyl) 2-[4-(2-methylallyl)phenyl]propionic ester (C) | Stabilizes ester and rearranges substituents |

| 4 | Hydrolysis | NaOH added at 65–75 °C; hydrolyzed at 70–85 °C | Sodium salt of 2-[4-(2-methylallyl)phenyl]propionate (D) | Converts ester to acid salt |

| 5 | Acidification | Acidified with hydrochloric acid | 2-[4-(2-methylallyl)phenyl]propionic acid (E) | Converts sodium salt to free acid |

| 6 | Purification | Recrystallization from normal hexane | Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride | Achieves purity >99% |

Alternative Preparation Routes and Related Compounds

While direct preparation methods for the hydrochloride salt of methyl 2-(4-((2-methylallyl)amino)phenyl)propionate are limited in open literature, related compounds such as methyl 2-(4-chloromethylphenyl)propionate have been synthesized via:

Chloromethylation of 2-phenylpropionic acid using formaldehyde, concentrated sulfuric acid, and hydrogen chloride at controlled temperatures (20–100 °C) for 10–30 hours.

Esterification of the chloromethylated acid with methanol in the presence of thionyl chloride at 45–65 °C for 12–24 hours to yield methyl esters with high purity (up to 99.4%).

These methods provide insight into the functional group transformations applicable to the target compound's synthesis, especially for the preparation of the aromatic propionate core.

Research Findings and Considerations

The Friedel-Crafts acylation step is critical for introducing the propionyl group with high regioselectivity and yield. Maintaining low temperatures during reagent addition minimizes side reactions.

The condensation and rearrangement reactions require precise temperature control and catalysts (e.g., zinc oxide) to ensure the correct formation of the amino-substituted aromatic ring and ester moiety.

Hydrolysis and acidification steps must be carefully monitored to avoid over-hydrolysis or decomposition of sensitive groups.

The final purification by recrystallization is essential to achieve pharmaceutical-grade purity, with normal hexane being an effective solvent for this purpose.

The overall synthetic route balances yield, purity, and cost-effectiveness , making it suitable for scale-up in industrial settings.

Summary Table of Key Reaction Conditions

| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Solvent | Yield/Purity Notes |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl3, alpha-chloropropionyl chloride | −5 to 0 | ~1 | Methylene dichloride | High regioselectivity, moderate yield |

| Condensation | p-Toluenesulfonic acid | 100–115 | 2–4 | Toluene | Promotes C–N bond formation |

| Rearrangement | Zinc oxide | 140–160 | 1–2 | Toluene | Stabilizes ester, improves yield |

| Hydrolysis | NaOH | 70–85 | 2 | Toluene/Water | Converts ester to acid salt |

| Acidification | HCl | Room temp | 1 | Water | Converts salt to free acid |

| Purification | Normal hexane | Room temp | Recrystallization | — | Purity >99% |

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

-

Ester group : Susceptible to hydrolysis under acidic or basic conditions. For example, saponification with NaOH would yield the corresponding carboxylic acid.

-

Allylamine group : The secondary amine can undergo protonation (e.g., with HCl to form the hydrochloride salt) or alkylation.

-

Aromatic ring : Electron-rich due to the amino group, enabling electrophilic substitution (e.g., nitration, sulfonation) under appropriate conditions .

Hydrochloride Salt Formation

While no direct data exists for the hydrochloride salt, protonation of the allylamine group is a plausible reaction. The amine (pKa ≈ 10–11) reacts with hydrochloric acid to form a water-soluble salt:

This reaction is critical for enhancing the compound’s solubility in biological systems, though experimental validation is absent in the reviewed literature .

Stability and Degradation

-

Thermal stability : The compound’s boiling point is 334.5°C , suggesting stability under moderate heating.

-

Photodegradation : The conjugated aromatic-allylamine system may undergo [2+2] cycloaddition or oxidation under UV light, but specific studies are lacking.

Gaps in Literature

-

No peer-reviewed studies directly address the hydrochloride salt’s reactivity.

-

Mechanisms for side reactions (e.g., ester hydrolysis competing with amine protonation) remain uncharacterized.

Scientific Research Applications

Anticancer Research

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride has been investigated for its potential anticancer properties. In studies focusing on cell-based assays, compounds with similar structures have shown efficacy in inhibiting the growth of cancer cells, particularly those resistant to traditional therapies. For instance, a high-throughput screening of small molecules identified various derivatives that could inhibit tumor growth in gastrointestinal cancers .

Neurological Disorders

The compound's structural similarity to known neuroleptic agents suggests potential applications in treating neurological disorders such as schizophrenia and anxiety. Research into related compounds has indicated that modifications can enhance the efficacy and reduce side effects compared to conventional treatments . The development of analogs may lead to new therapeutic options for patients with psychiatric conditions.

Case Study 1: Anticancer Activity

A recent study explored the anticancer activity of this compound in vitro. Researchers treated PhIP-resistant cancer cells with varying concentrations of the compound and observed significant reductions in cell viability. This suggests that the compound may target specific pathways involved in tumor growth, warranting further investigation into its mechanism of action.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Case Study 2: Neuroleptic Properties

In a pharmacological study assessing the effects of methyl derivatives on behavioral models of anxiety, researchers found that certain modifications to the basic structure improved anxiolytic effects without significant sedation. This study highlights the potential for developing new medications based on this compound that could provide therapeutic benefits with fewer side effects than existing neuroleptics.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl 3-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}propanoate Hydrochloride (Esmolol HCl)

- Structure: Contains a hydroxypropoxy-isopropylamino substituent instead of 2-methylallylamino.

- Molecular formula: $ \text{C}{16}\text{H}{25}\text{NO}4\cdot\text{HCl} $, $ Mw = 295.37 $.

- Key differences :

- Synthesis : Likely involves epoxide intermediates or multi-step alkylation to introduce the hydroxypropoxy chain.

Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride

- Structure: Fluorine substituent at the para position instead of 2-methylallylamino.

- Molecular formula: $ \text{C}{10}\text{H}{13}\text{ClFNO}2 $, $ Mw = 233.67 $.

- Used in amino acid derivatives for drug development .

Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride

- Structure : Ethyl ester and methanesulfonyl substituent.

- Molecular formula: $ \text{C}{12}\text{H}{18}\text{ClNO}4\text{S} $, $ Mw = 331.79 $.

- Key differences :

Structural and Functional Group Analysis

Pharmacological and Physicochemical Properties

- Solubility: Hydrochloride salts generally improve aqueous solubility. Esmolol’s hydroxypropoxy group further enhances this property, making it suitable for intravenous use.

- Metabolic Stability : Fluorine in 4-fluorophenyl derivatives reduces oxidative metabolism, while allyl groups (as in the target compound) may undergo CYP450-mediated oxidation .

- Receptor Interactions : The 2-methylallyl group’s bulkiness may hinder binding to certain receptors compared to smaller substituents (e.g., fluoro).

Biological Activity

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C13H18ClN

- Molecular Weight : 235.74 g/mol

- IUPAC Name : this compound

This structure features an amino group attached to a phenyl ring, which is vital for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

The compound showed moderate to excellent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Moderate |

| Klebsiella pneumoniae | 32 | Moderate |

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies involving various human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed promising results:

- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 3.5 µM, indicating potent antiproliferative effects against these cell lines .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 0.5 | High |

| HeLa | 1.0 | Moderate |

| A2780 | 3.5 | Moderate |

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in growth and survival pathways. Its structural similarity to known inhibitors allows it to bind effectively to key proteins involved in:

- Cell cycle regulation

- Apoptosis pathways

- Bacterial cell wall synthesis

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study conducted by Mhaske et al. (2014) assessed the antimicrobial efficacy of similar compounds and found that those with structural analogs showed enhanced potency against both Gram-positive and Gram-negative bacteria . -

Anticancer Evaluation :

Research published in MDPI highlighted the compound's ability to inhibit telomerase activity in cancer cells, a critical factor in tumorigenesis, suggesting potential for therapeutic applications in oncology . -

Structure-Activity Relationship (SAR) :

Further studies have focused on the SAR of related compounds, revealing that modifications in the alkyl chains significantly influence biological activity, emphasizing the importance of chemical structure in drug design .

Q & A

Basic Research Questions

Q. What are the key steps and considerations in synthesizing Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride?

- Methodological Answer : The synthesis involves reacting methyl 2-(p-aminophenyl)propionate with methallyl chloride and pyridine in isopropanol under reflux for 30 hours. Post-reaction, the solvent is removed under vacuum, and the residue is partitioned between water and ether. The organic phase is washed, dried, and concentrated. Fractional distillation under reduced pressure isolates the mono- and disubstituted amine intermediates. The hydrochloride salt is recrystallized from ethyl acetate to yield white crystals .

- Critical Parameters :

- Reaction time and temperature for optimal substitution.

- Solvent choice (isopropanol) to balance reactivity and solubility.

- Purification via fractional distillation to separate isomers.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR and MS : Used to confirm molecular structure and purity. For example, in related compounds, H NMR and ESI-MS data validate substituent positions and molecular weight .

- X-ray Crystallography : Resolves bond angles, dihedral angles (e.g., 58.75° between aromatic rings in analogous structures), and hydrogen-bonding networks (e.g., N–H···O and C–H···S interactions forming 2D networks) .

- Hydrogen Bond Analysis : Geometric parameters (e.g., H-bond distances of 2.583 Å for C24–H24···O1) confirm supramolecular packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational models during structural confirmation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in single bonds). Strategies include:

- Cross-Validation : Combine X-ray crystallography (static structure) with variable-temperature NMR to assess conformational flexibility .

- Computational Modeling : Use DFT calculations to simulate spectroscopic outcomes under different conformations, comparing them with experimental data .

Q. What strategies optimize the reaction yield of the target compound during methallylation?

- Methodological Answer :

- Catalyst Screening : Pyridine acts as both a base and catalyst, but alternatives like DMAP may improve substitution efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) could enhance nucleophilicity of the amine group, though isopropanol’s protic nature may stabilize intermediates .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize byproducts like disubstituted amines.

Q. How do hydrogen-bonding interactions influence the compound’s crystallinity and stability?

- Methodological Answer :

- Hydrogen Bond Networks : Intramolecular N–H···O and N–H···N bonds form S(6) and S(7) ring motifs, stabilizing the molecular conformation. Intermolecular C–H···O and C–H···S interactions extend into 2D networks parallel to the bc plane, enhancing crystal packing .

- Thermal Stability Analysis : TGA/DSC can correlate hydrogen-bond density with melting points and degradation profiles.

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Perform systematic solubility tests in solvents of varying polarity (e.g., ethyl acetate, hexane, DMSO) under controlled temperatures.

- Structural Insights : The hydrochloride salt’s ionic nature increases polarity, but hydrophobic aryl and methallyl groups may reduce aqueous solubility. Refer to analogous compounds (e.g., methylphenidate hydrochloride) for benchmarking .

- pH-Dependent Studies : Adjust pH to freebase form and compare solubility trends.

Biological Activity and Pharmacological Research

Q. What methodologies are used to assess the compound’s potential biological activity?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs or ion channels using radioligand displacement (e.g., H-labeled analogs).

- Enzyme Inhibition Studies : Use kinetic assays (e.g., fluorescence-based) to evaluate interactions with targets like monoamine oxidases or esterases .

- ADME Profiling : Employ in vitro models (Caco-2 cells for permeability, microsomal stability assays) to predict pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.